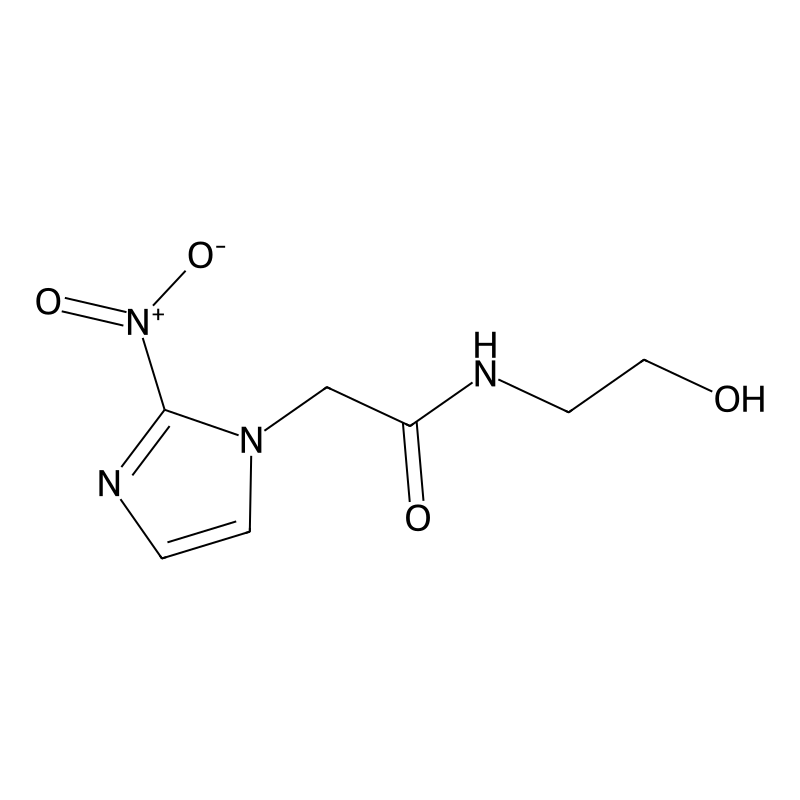

Etanidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methanol 60 (mg/mL)

Ethanol 30 (mg/mL)

Chloroform < 1 (mg/mL)

Synonyms

Canonical SMILES

Etanidazole (CAS 22668-01-5) is a highly hydrophilic 2-nitroimidazole compound primarily utilized as a hypoxic cell radiosensitizer and glutathione-depleting agent in radiobiology and oncology research. Characterized by its N-(2-hydroxyethyl)acetamide side chain, it functions as an oxygen mimetic that undergoes bioreduction in oxygen-deficient environments to stabilize radiation-induced DNA radical lesions. For procurement and material selection, its core value proposition lies in its precisely engineered pharmacokinetic profile, which maintains the high electron affinity required for effective radiosensitization while drastically reducing lipophilicity to restrict neural tissue penetration [1]. This structural optimization makes it a critical baseline material for assays and models where high-dose nitroimidazole exposure is required without the confounding variable of severe peripheral neurotoxicity.

Substituting Etanidazole with first-generation 2-nitroimidazoles like Misonidazole or 5-nitroimidazoles like Nimorazole fundamentally alters the toxicity-to-efficacy ratio in experimental models. Misonidazole possesses a significantly higher octanol/water partition coefficient, which drives rapid penetration into the peripheral nervous system and causes dose-limiting neurotoxicity, restricting deliverable concentrations to sub-therapeutic levels[1]. Conversely, while 5-nitroimidazoles generally exhibit lower toxicity, they possess lower electron affinity and therefore yield inferior radiosensitization efficacy (Sensitizer Enhancement Ratio) [2]. Etanidazole is specifically required when an experimental protocol demands both the robust electron-affinic efficacy of a 2-nitroimidazole and a high maximum tolerable dose enabled by strict neural tissue exclusion.

Solubility Profile and Neural Tissue Exclusion

The foundational differentiator for Etanidazole in formulation and assay design is its highly hydrophilic nature, engineered specifically to prevent blood-brain barrier and peripheral nerve penetration. In comparative solubility and partitioning evaluations, Etanidazole demonstrates an octanol/water partition coefficient of 0.040, compared to 0.35 for the classic baseline Misonidazole[1]. This nearly 9-fold reduction in lipophilicity directly correlates with significantly lower drug exposure in the sciatic nerves of murine models, mitigating the severe peripheral sensory neuropathy that plagues more lipophilic analogs and simplifying aqueous formulation requirements.

| Evidence Dimension | Octanol/Water Partition Coefficient |

| Target Compound Data | 0.040 |

| Comparator Or Baseline | Misonidazole (0.35) |

| Quantified Difference | 8.75-fold lower lipophilicity |

| Conditions | Standard octanol/water partitioning assay |

Procuring a highly hydrophilic radiosensitizer is essential for in vivo models where neural tissue accumulation would otherwise confound toxicity and survival endpoints.

Maximum Tolerable Dose Scaling

Because Etanidazole successfully restricts neural tissue uptake, it allows for vastly superior dosing thresholds in clinical and preclinical models. Phase I trials and pharmacokinetic scaling studies confirm that Etanidazole can be administered at cumulative doses up to 34–40.8 g/m^2 with manageable toxicity [1]. This represents an approximately three-fold increase in the deliverable dose compared to Misonidazole, which is strictly limited by cumulative peripheral neuropathy at much lower concentrations.

| Evidence Dimension | Deliverable Cumulative Dose |

| Target Compound Data | ~34 to 40.8 g/m^2 |

| Comparator Or Baseline | Misonidazole (~1/3 the dose of Etanidazole) |

| Quantified Difference | ~3-fold higher deliverable dose |

| Conditions | In vivo Phase I clinical and pharmacokinetic models |

Enables researchers to achieve significantly higher local tumor concentrations of the radiosensitizer without triggering dose-limiting peripheral sensory neuropathy.

Sensitizer Enhancement Ratio (SER) Maintenance

Despite the structural modifications made to increase hydrophilicity, Etanidazole maintains the core electron-affinic efficacy of the 2-nitroimidazole class. In vitro studies utilizing hypoxic EMT6 cells demonstrate that at a concentration of 5 mM, Etanidazole yields a Sensitizer Enhancement Ratio (SER) of 2.3, which is statistically equivalent to the efficacy of Misonidazole under identical conditions [1]. This confirms that the addition of the N-(2-hydroxyethyl)acetamide side chain successfully uncoupled toxicity from radiosensitizing potency.

| Evidence Dimension | In vitro Sensitizer Enhancement Ratio (SER) |

| Target Compound Data | 2.3 |

| Comparator Or Baseline | Misonidazole (Equivalent SER) |

| Quantified Difference | Parity in efficacy despite structural modification |

| Conditions | 5 mM concentration, hypoxic EMT6 cells in vitro |

Proves that researchers do not have to sacrifice in vitro or in vivo radiosensitizing potency when selecting this lower-toxicity analog.

Biochemical Workflow Fit: Glutathione Depletion

Beyond direct radiosensitization, Etanidazole exhibits a highly favorable biochemical workflow fit for combination assays due to its secondary mechanism of action. Its administration results in the potent depletion of intracellular glutathione (GSH) to below 50% of control levels in target mononuclear cells [1]. Unlike Misonidazole, which relies heavily on hepatic metabolism, Etanidazole is cleared primarily via rapid renal excretion (accounting for 65.7% to 79.3% of total elimination), making it a much more predictable baseline agent for in vivo fractionated dosing regimens and synergistic alkylating agent assays.

| Evidence Dimension | Primary Elimination Route and GSH Depletion |

| Target Compound Data | >65% renal clearance; >50% GSH depletion |

| Comparator Or Baseline | Misonidazole (primarily hepatic metabolism, longer half-life) |

| Quantified Difference | Rapid renal clearance prevents systemic accumulation |

| Conditions | In vivo pharmacokinetic tracking and mononuclear cell assays |

Rapid renal clearance makes Etanidazole highly suitable for fractionated dosing regimens, preventing chronic systemic accumulation during long-term studies.

High-Dose Hypoxic Tumor Radiosensitization Models

Etanidazole is the optimal 2-nitroimidazole for in vivo models of solid tumors (e.g., head and neck, prostate, and gliomas) where high local concentrations are required to overcome hypoxia-induced radioresistance. Its low partition coefficient ensures that researchers can escalate doses to therapeutic levels without the confounding variable of severe neurotoxicity seen with Misonidazole [1].

Glutathione Depletion and Alkylating Agent Synergy Assays

Because Etanidazole effectively depletes intracellular glutathione and inhibits glutathione S-transferase, it is a highly valuable biochemical tool for combination studies with chemotherapeutics like cyclophosphamide. It is procured to study the synergistic enhancement of alkylating agent cytotoxicity in hypoxic microenvironments [2].

Precursor for Hypoxia-Targeted PET Imaging Agents

The well-characterized pharmacokinetic profile and neural tissue exclusion of Etanidazole make its structural scaffold an ideal baseline for developing advanced diagnostic tools. It serves as a reference standard or synthetic precursor in the development of fluorinated (e.g., 18F-EF5) or isotopically labeled non-invasive PET imaging agents targeting hypoxic tissues [3].

References

- [1] Coleman, C. N., et al. (1990). Final report of the phase I trial of the hypoxic cell radiosensitizer SR 2508 (etanidazole) Radiation Therapy Oncology Group 83-03. Int J Radiat Oncol Biol Phys, 18(2), 389-93.

- [2] O'Dwyer, P. J., et al. Phase I/pharmacokinetic/biochemical study of the nitroimadazole hypoxic cell sensitiser SR2508 (etanidazole) in combination with cyclophosphamide.

- [3] Oncohema Key. Chemical Modifiers of Radiation Response. Nitroimidazole Compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Stability Shelf Life

Dates

In vivo drug screening method of radiosensitizers using tumor-bearing chick embryo

Yoshihiro Uto, Chiaki Abe, Mana Futawaka, Hisatsugu Yamada, Masahide Tominaga, Yoshio EndoPMID: 31727273 DOI: 10.1016/bs.enz.2019.08.008

Abstract

In radiotherapy, tumor hypoxia is the main factor responsible for treatment resistance, and the development of radiosensitizers that can overcome this is imperative. However, many drugs that are effective in vitro and in vivo fail in clinical trials, and thus it is necessary to develop an animal model that can be used for the correct evaluation of pharmacokinetics and activity. Developing chicken eggs are commonly used in various research fields such as anticancer drug sensitivity tests and cardiotoxicity tests. We examined whether the radiosensitizing activity of etanidazole, as a hypoxic cell radiosensitizer, could be evaluated using tumor-bearing chick embryo. Following the transplantation of mouse mammary carcinoma EMT6 cells on day 11, a solid tumor was formed on day 15 and an evaluation of the time-course of the tumor revealed that the tumor weight was the highest on day 18. The maximum dose of etanidazole that did not affect tumor growth and fetal survival was 1.0mg and the maximum X-ray dose was 8Gy. Etanidazole was intravenously administered 10min prior to single dose X-ray irradiation. A significant tumor growth inhibitory effect was confirmed with 1.0mg of etanidazole in combination with 8Gy X-ray. In the case of mouse colon cancer colon26 cells, the combination of 3.0mg of etanidazole and 2Gy X-ray showed 2.79 times higher radiosensitizing activity than that observed for the control group. These results demonstrate that it is possible to evaluate the activity of radiosensitizers using tumor-bearing chick embryo.Intra-articular etanercept attenuates pain and hypoxia from TMJ loading in the rat

Megan M Sperry, Ya-Hsin Yu, Sonia Kartha, Prabesh Ghimire, Rachel L Welch, Beth A Winkelstein, Eric J GranquistPMID: 31903618 DOI: 10.1002/jor.24581

Abstract

Mechanical overloading of the temporomandibular joint (TMJ) and biochemical changes, like inflammation and hypoxia, contribute to cartilage degeneration and pain associated with osteoarthritis (OA). Yet, how overloading contributes to early dysregulation of chondrocytes is not understood, limiting the development of diagnostics and treatments for TMJ OA. Hypoxia-inducible factors (HIF)-1α/2α in chondrocytes were evaluated at Days 8 and 15 in a rat TMJ pain model induced by jaw loading (1 h/day for 7 days) using immunohistochemistry and compared between cases that induce persistent (3.5 N), acute (2 N), or no (0 N) sensitivity. Hypoxia was measured on Day 8 by immunolabeling of the tracer EF5 andF-EF5 PET imaging. To assess the role of tumor necrosis factor (TNF) in painful TMJ loading, intra-articular etanercept was given before loading. Orofacial sensitivity was evaluated during and after loading. Facial grimace, TNF-α, HIF-2α, and hypoxia levels in the TMJ were measured after loading. HIF-2α was elevated (P = .03) after 3.5 N loading at Day 8, but HIF-1α was unchanged. EF5 uptake increased on Day 8 in the 3.5 N group (P < .048) by tissue assay and

F-EF5 PET. At Day 8, both HIF-2α (P = .01) and EF5 uptake (P = .005) were correlated with loading magnitude. Etanercept attenuated sensitivity (P < .01) and the facial grimace on Day 7 (P = .01). It also reduced (P < .01) HIF-2α and EF5 uptake on Day 8; but TNF-α levels were not different from controls at that time. Findings suggest that TMJ loading that induces persistent sensitivity upregulates the catabolic factor HIF-2α and reduces oxygen levels in the cartilage, which may be TNF-driven.

Engineering

Elsie M Williams, Michelle H Rich, Alexandra M Mowday, Amir Ashoorzadeh, Janine N Copp, Christopher P Guise, Robert F Anderson, Jack U Flanagan, Jeff B Smaill, Adam V Patterson, David F AckerleyPMID: 31403283 DOI: 10.1021/acs.biochem.9b00376

Abstract

Gene-directed enzyme prodrug therapy (GDEPT) uses tumor-tropic vectors to deliver prodrug-converting enzymes such as nitroreductases specifically to the tumor environment. The nitroreductase NfsB from(NfsB_Ec) has been a particular focal point for GDEPT and over the past 25 years has been the subject of several engineering studies seeking to improve catalysis of prodrug substrates. To facilitate clinical development, there is also a need to enable effective non-invasive imaging capabilities. SN33623, a 5-nitroimidazole analogue of 2-nitroimidazole hypoxia probe EF5, has potential for PET imaging exogenously delivered nitroreductases without generating confounding background due to tumor hypoxia. However, we show here that SN33623 is a poor substrate for NfsB_Ec. To address this, we used assay-guided sequence and structure analysis to identify two conserved residues that block SN33623 activation in NfsB_Ec and close homologues. Introduction of the rational substitutions F70A and F108Y into NfsB_Ec conferred high levels of SN33623 activity and enabled specific labeling of

expressing the engineered enzyme. Serendipitously, the F70A and F108Y substitutions also substantially improved activity with the anticancer prodrug CB1954 and the 5-nitroimidazole antibiotic prodrug metronidazole, which is a potential biosafety agent for targeted ablation of nitroreductase-expressing vectors.

Engineering a Multifunctional Nitroreductase for Improved Activation of Prodrugs and PET Probes for Cancer Gene Therapy

Janine N Copp, Alexandra M Mowday, Elsie M Williams, Christopher P Guise, Amir Ashoorzadeh, Abigail V Sharrock, Jack U Flanagan, Jeff B Smaill, Adam V Patterson, David F AckerleyPMID: 28262557 DOI: 10.1016/j.chembiol.2017.02.005

Abstract

Gene-directed enzyme-prodrug therapy (GDEPT) is a promising anti-cancer strategy. However, inadequate prodrugs, inefficient prodrug activation, and a lack of non-invasive imaging capabilities have hindered clinical progression. To address these issues, we used a high-throughput Escherichia coli platform to evolve the multifunctional nitroreductase E. coli NfsA for improved activation of a promising next-generation prodrug, PR-104A, as well as clinically relevant nitro-masked positron emission tomography-imaging probes EF5 and HX4, thereby addressing a critical and unmet need for non-invasive bioimaging in nitroreductase GDEPT. The evolved variant performed better in E. coli than in human cells, suggesting optimal usefulness in bacterial rather than viral GDEPT vectors, and highlighting the influence of intracellular environs on enzyme function and the shaping of promiscuous enzyme activities within the "black box" of in vivo evolution. We provide evidence that the dominant contribution to improved PR-104A activity was enhanced affinity for the prodrug over-competing intracellular substrates.The end of the hypoxic EPOch

Todd A Aguilera, Amato J GiacciaPMID: 25832683 DOI: 10.1016/j.ijrobp.2015.01.041

Abstract

Invited editorial for the paper by Silvoniemi et al. "Repeatability of tumor hypoxia imaging using [

Cameron J KochPMID: 29177538 DOI: 10.1007/s00259-017-3889-8

Abstract

Repeatability of tumour hypoxia imaging using [

Antti Silvoniemi, Sami Suilamo, Timo Laitinen, Sarita Forsback, Eliisa Löyttyniemi, Samuli Vaittinen, Virva Saunavaara, Olof Solin, Tove J Grönroos, Heikki MinnPMID: 29075831 DOI: 10.1007/s00259-017-3857-3

Abstract

Hypoxia contributes to radiotherapy resistance and more aggressive behaviour of several types of cancer. This study was designed to evaluate the repeatability of intratumour uptake of the hypoxia tracer [F]EF5 in paired PET/CT scans.

Ten patients with newly diagnosed head and neck cancer (HNC) received three static PET/CT scans before chemoradiotherapy: two with [

F]EF5 a median of 7 days apart and one with [

F]FDG. Metabolically active primary tumour volumes were defined in [

F]FDG images and transferred to co-registered [

F]EF5 images for repeatability analysis. A tumour-to-muscle uptake ratio (TMR) of 1.5 at 3 h from injection of [

F]EF5 was used as a threshold representing hypoxic tissue.

In 10 paired [

F]EF5 PET/CT image sets, SUVmean, SUVmax, and TMR showed a good correlation with the intraclass correlation coefficients of 0.81, 0.85, and 0.87, respectively. The relative coefficients of repeatability for these parameters were 15%, 17%, and 10%, respectively. Fractional hypoxic volumes of the tumours in the repeated scans had a high correlation using the Spearman rank correlation test (r = 0.94). In a voxel-by-voxel TMR analysis between the repeated scans, the mean of Pearson correlation coefficients of individual patients was 0.65. The mean (± SD) difference of TMR in the pooled data set was 0.03 ± 0.20.

Pretreatment [

F]EF5 PET/CT within one week shows high repeatability and is feasible for the guiding of hypoxia-targeted treatment interventions in HNC.

Yushen Qian, Rie Von Eyben, Yufei Liu, Frederick T Chin, Zheng Miao, Sandeep Apte, Justin N Carter, Michael S Binkley, Erqi L Pollom, Jeremy P Harris, Nicolas D Prionas, Madelyn Kissel, Amanda Simmons, Maximilian Diehn, David B Shultz, J Martin Brown, Peter G Maxim, Albert C Koong, Edward E Graves, Billy W Loo Jr

PMID: 29859786 DOI: 10.1016/j.ijrobp.2018.03.045

Abstract

Tumor hypoxia contributes to radiation resistance. A noninvasive assessment of tumor hypoxia would be valuable for prognostication and possibly selection for hypoxia-targeted therapies.F-pentafluorinated etanidazole (

F-EF5) is a nitroimidazole derivative that has demonstrated promise as a positron emission tomography (PET) hypoxia imaging agent in preclinical and clinical studies. However, correlation of imageable hypoxia by

F-EF5 PET with clinical outcomes after radiation therapy remains limited.

Our study prospectively enrolled 28 patients undergoing radiation therapy for localized lung or other tumors to receive pretreatment

F-EF5 PET imaging. Depending on the level of

F-EF5 tumor uptake, patients underwent functional manipulation of tumor oxygenation with either carbogen breathing or oral dichloroacetate followed by repeated

F-EF5 PET. The hypoxic subvolume of tumor was defined as the proportion of tumor voxels exhibiting higher

F-EF5 uptake than the 95th percentile of

F-EF5 uptake in the blood pool. Tumors with a hypoxic subvolume ≥ 10% on baseline

F-EF5 PET imaging were classified as hypoxic by imaging. A Cox model was used to assess the correlation between imageable hypoxia and clinical outcomes after treatment.

At baseline, imageable hypoxia was demonstrated in 43% of all patients (12 of 28), including 6 of 16 patients with early-stage non-small cell lung cancer treated with stereotactic ablative radiation therapy and 6 of 12 patients with other cancers. Carbogen breathing was significantly associated with decreased imageable hypoxia, while dichloroacetate did not result in a significant change under our protocol conditions. Tumors with imageable hypoxia had a higher incidence of local recurrence at 12 months (30%) than those without (0%) (P < .01).

Noninvasive hypoxia imaging by

F-EF5 PET identified imageable hypoxia in about 40% of tumors in our study population. Local tumor recurrence after highly conformal radiation therapy was higher in tumors with imageable hypoxia.

18F-EF5 PET Is Predictive of Response to Fractionated Radiotherapy in Preclinical Tumor Models

Rehan Ali, Sandeep Apte, Marta Vilalta, Murugesan Subbarayan, Zheng Miao, Frederick T Chin, Edward E GravesPMID: 26431331 DOI: 10.1371/journal.pone.0139425

Abstract

We evaluated the relationship between pre-treatment positron emission tomography (PET) using the hypoxic tracer 18F-[2-(2-nitro-1-H-imidazol-1-yl)-N-(2,2,3,3,3- pentafluoropropyl) acetamide] (18F-EF5) and the response of preclinical tumor models to a range of fractionated radiotherapies. Subcutaneous HT29, A549 and RKO tumors grown in nude mice were imaged using 18F-EF5 positron emission tomography (PET) in order to characterize the extent and heterogeneity of hypoxia in these systems. Based on these results, 80 A549 tumors were subsequently grown and imaged using 18F-EF5 PET, and then treated with one, two, or four fraction radiation treatments to a total dose of 10-40 Gy. Response was monitored by serial caliper measurements of tumor volume. Longitudinal post-treatment 18F-EF5 PET imaging was performed on a subset of tumors. Terminal histologic analysis was performed to validate 18F-EF5 PET measures of hypoxia. EF5-positive tumors responded more poorly to low dose single fraction irradiation relative to EF5-negative tumors, however both groups responded similarly to larger single fraction doses. Irradiated tumors exhibited reduced 18F-EF5 uptake one month after treatment compared to control tumors. These findings indicate that pre- treatment 18F-EF5 PET can predict the response of tumors to single fraction radiation treatment. However, increasing the number of fractions delivered abrogates the difference in response between tumors with high and low EF5 uptake pre-treatment, in agreement with traditional radiobiology.Alexandra Marie Mowday, Janine Naomi Copp, Sophie Philippa Syddall, Ludwig Jerome Dubois, Jingli Wang, Natasja Gabi Lieuwes, Rianne Biemans, Amir Ashoorzadeh, Maria Rosaria Abbattista, Elsie May Williams, Christopher Paul Guise, Philippe Lambin, David Francis Ackerley, Jeff Bruce Smaill, Jan Theys, Adam Vorn Patterson

PMID: 32929365 DOI: 10.7150/thno.46826

Abstract

The use of reporter genes to non-invasively image molecular processes inside cells has significant translational potential, particularly in the context of systemically administered gene therapy vectors and adoptively administered cells such as immune or stem cell based therapies. Bacterial nitroreductase enzymes possess ideal properties for reporter gene imaging applications, being of non-human origin and possessing the ability to metabolize a range of clinically relevant nitro(hetero)cyclic substrates.A library of eleven

nitroreductase candidates were screened for the ability to efficiently metabolize 2-nitroimidazole based positron emission tomography (PET) probes originally developed as radiotracers for hypoxic cell imaging. Several complementary methods were utilized to detect formation of cell-entrapped metabolites, including various

and

models to establish the capacity of the 2-nitroimidazole PET agent EF5 to quantify expression of a nitroreductase candidate. Proof-of-principle PET imaging studies were successfully conducted using

F-HX4.

Recombinant enzyme kinetics, bacterial SOS reporter assays, anti-proliferative assays and flow cytometry approaches collectively identified the major oxygen-insensitive nitroreductase NfsA from

(NfsA_Ec) as the most promising nitroreductase reporter gene. Cells expressing NfsA_Ec were demonstrably labelled with the imaging agent EF5 in a manner that was quantitatively superior to hypoxia, in monolayers (2D), multicellular layers (3D), and in human tumor xenograft models. EF5 retention correlated with NfsA_Ec positive cell density over a range of EF5 concentrations in 3D

models and in xenografts

and was predictive of

anti-tumor activity of the cytotoxic prodrug PR-104. Following PET imaging with

F-HX4, a significantly higher tumor-to-blood ratio was observed in two xenograft models for NfsA_Ec expressing tumors compared to the parental tumors thereof, providing verification of this reporter gene imaging approach.

This study establishes that the bacterial nitroreductase NfsA_Ec can be utilized as an imaging capable reporter gene, with the ability to metabolize and trap 2-nitroimidazole PET imaging agents for non-invasive imaging of gene expression.